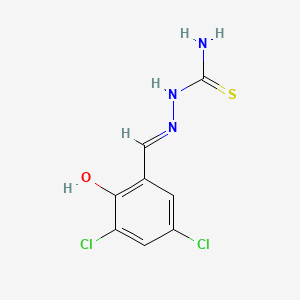amine CAS No. 914619-10-6](/img/structure/B604759.png)
[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine is an organic compound that features a bromine atom, two methyl groups, a thiophene ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine can be achieved through a multi-step process. One common method involves the following steps:
Methylation: The addition of methyl groups to the benzene ring.
Sulfonamide Formation: The reaction of the brominated and methylated benzene with a sulfonamide precursor.
Thiophene Attachment: The final step involves attaching the thiophene ring to the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar steps as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiophene ring and the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of enzyme activity. The thiophene ring can interact with proteins and other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
4-bromo-2,5-dimethylbenzenesulfonamide: Lacks the thiophene ring, making it less versatile in biological applications.
2,5-dimethyl-N-[(thiophen-2-yl)methyl]benzenesulfonamide: Lacks the bromine atom, which affects its reactivity in substitution reactions.
4-bromo-N-[(thiophen-2-yl)methyl]benzenesulfonamide: Lacks the methyl groups, which can influence its electronic properties.
Uniqueness
[(4-Bromo-2,5-dimethylphenyl)sulfonyl](2-thienylmethyl)amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom, methyl groups, thiophene ring, and sulfonamide group allows for diverse chemical reactions and applications in various fields.
特性
CAS番号 |
914619-10-6 |
|---|---|
分子式 |
C13H14BrNO2S2 |
分子量 |
360.3g/mol |
IUPAC名 |
4-bromo-2,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14BrNO2S2/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3 |
InChIキー |
WJBKNTUURGPFQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B604677.png)
![2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE](/img/structure/B604679.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604680.png)
![3-[4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B604681.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B604683.png)
![4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B604684.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604685.png)
![3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B604689.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604690.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B604697.png)
![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)
